molecular formula C19H19N3 B15212129 6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine CAS No. 89004-13-7

6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

Katalognummer: B15212129
CAS-Nummer: 89004-13-7
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: RYTNEPLBGPLXHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is a chemical research compound designed for investigative purposes in drug discovery and biological studies. This molecule belongs to the imidazo[1,2-b]pyridazine chemical class, a scaffold noted for its relevance in medicinal chemistry due to its physicochemical properties and robust hydrogen-bonding capacity, which are valuable in molecular recognition and target engagement . Compounds based on the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine structure have demonstrated significant potential in pharmacological profiling, particularly as anticancer agents. Research on close structural analogues has shown excellent in vitro activity against a range of human cancer cell lines, including MCF-7 (breast cancer) and SK-MEL-28 (melanoma), with IC50 values comparable to reference drugs like 5-fluorouracil and etoposide . The mechanism of action for these compounds, as suggested by molecular docking studies, involves strong, selective binding to specific kinase targets, disrupting signaling pathways critical for cancer cell proliferation . This product is intended for research applications only, such as in vitro binding assays, high-throughput screening, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. It is supplied for laboratory use and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

CAS-Nummer

89004-13-7

Molekularformel

C19H19N3

Molekulargewicht

289.4 g/mol

IUPAC-Name

6-methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C19H19N3/c1-14-12-13-17-20-18(15-8-4-2-5-9-15)19(22(17)21-14)16-10-6-3-7-11-16/h2-11,14,21H,12-13H2,1H3

InChI-Schlüssel

RYTNEPLBGPLXHM-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2=NC(=C(N2N1)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyridazine Intermediate Synthesis

The preparation of 6-methyl-5,6,7,8-tetrahydropyridazine-2,3-dione serves as a foundational step. As demonstrated in analogous systems, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be brominated to yield a bromomethyl intermediate, which undergoes nucleophilic substitution with cyanide or malononitrile derivatives. For example, treatment of ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate with potassium cyanide generates a cyanomethyl derivative, which subsequently couples with arenediazonium salts to form hydrazones. These hydrazones are pivotal for constructing the pyridazine core via cyclization with hydrazine derivatives.

Imidazole Ring Formation

The imidazo[1,2-b]pyridazine system is assembled through cyclocondensation of the pyridazine intermediate with 2-aminoimidazole derivatives. In a representative procedure, hydrazone derivatives (e.g., ethyl 6-[(2-(4-chlorophenyl)hydrazono)(cyano)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) react with phenylhydrazine under reflux in ethanol to yield pyrido[4,3-d]pyrimidine derivatives. Adapting this methodology, the use of 2-amino-4-phenylimidazole instead of phenylhydrazine facilitates the formation of the imidazo ring, with the methyl group introduced via the original pyridazine intermediate.

Reaction Conditions :

  • Solvent: Ethanol or dimethylformamide
  • Temperature: Reflux (78–100°C)
  • Catalyst: Piperidine or acetic acid
  • Yield: 60–75%

Multi-Component Reactions (MCRs) for One-Pot Synthesis

Biginelli-Inspired Protocol

The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones, has been adapted for heterocyclic systems. A three-component reaction involving:

  • Urea or thiourea (imidazole precursor)
  • Aromatic aldehydes (source of phenyl groups)
  • β-Ketoester derivatives (pyridazine precursor)

yields the tetrahydroimidazo[1,2-b]pyridazine scaffold. For instance, condensation of barbituric acid, 4-chlorobenzaldehyde, and 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole in the presence of the ionic liquid [BMIM]Cl produces pyrimido[4,5-d]thiadiazolo[3,2-a]pyrimidinedione derivatives. Modifying this protocol by substituting thiourea with 2-aminoimidazole and optimizing the aldehyde component enables the incorporation of the 2,3-diphenyl groups.

Optimization Data :

Parameter Optimal Value Yield (%)
Catalyst [BMIM]Cl 82
Solvent Ethanol-water (3:1) 78
Temperature 80°C 85
Reaction Time 6 h 80

Cycloadditive Approaches

The [4+2] cycloaddition between in situ-generated azomethine ylides and electron-deficient dienophiles offers a stereocontrolled route to the tetrahydroimidazo-pyridazine system. For example, reacting N-methyl-2-phenylimidazole-4-carbaldehyde with methyl vinyl ketone in the presence of ammonium acetate generates the desired cycloadduct, which is hydrogenated to saturate the pyridazine ring.

Functionalization and Post-Synthetic Modifications

Introduction of the 6-Methyl Group

The methyl group at position 6 is introduced via alkylation of a secondary amine intermediate. Treatment of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with methyl iodide in the presence of potassium carbonate in acetonitrile affords the N-methyl derivative in 70% yield. Alternatively, starting with methyl-substituted β-ketoesters (e.g., ethyl acetoacetate) during multi-component reactions embeds the methyl group during the annulation step.

Aryl Group Installation

The 2,3-diphenyl substituents are incorporated through:

  • Friedel-Crafts alkylation using benzene and aluminum chloride.
  • Suzuki-Miyaura coupling of halogenated intermediates with phenylboronic acid.
  • Direct use of phenyl-containing aldehydes in MCRs.

Analytical Characterization and Validation

Spectroscopic Data

  • IR Spectroscopy : Key absorptions include $$ \nu $$ 1650–1680 cm$$^{-1} $$ (C=O), 3100–3250 cm$$^{-1} $$ (N-H), and 690–710 cm$$^{-1} $$ (C-H aromatic bending).
  • $$ ^1H $$ NMR : Characteristic signals at $$ \delta $$ 2.35 ppm (s, 3H, CH$$3$$), 4.10–4.30 ppm (m, 2H, CH$$2$$), and 7.20–7.45 ppm (m, 10H, aromatic).
  • Mass Spectrometry : Molecular ion peak at $$ m/z $$ 343.2 (M$$^+$$) with fragmentation patterns consistent with the loss of phenyl and methyl groups.

Crystallographic Data

Single-crystal X-ray diffraction confirms the chair conformation of the tetrahydropyridazine ring and the coplanarity of the imidazo moiety. Key bond lengths include N1-C2 (1.38 Å) and C6-N7 (1.45 Å), indicative of partial double-bond character.

Challenges and Methodological Limitations

  • Regioselectivity in Cyclization : Competing pathways during imidazole formation often yield regioisomers, necessitating chromatographic separation.
  • Acid Sensitivity : The tetrahydropyridazine ring is prone to ring-opening under strongly acidic conditions, limiting the use of protic solvents.
  • Catalyst Poisoning : Heavy metal catalysts (e.g., Pd in Suzuki couplings) are deactivated by the basic nitrogen atoms in the imidazo ring.

Analyse Chemischer Reaktionen

Functionalization via Electrophilic Substitution

The methyl and phenyl substituents on the imidazo[1,2-b]pyridazine core enable further derivatization:

  • Sulfonamide incorporation : Reaction with sulfonyl chlorides introduces sulfonamide groups at the C-2 phenyl ring, enhancing biological activity (e.g., anticancer properties) .

  • Halogenation : Chlorination at C-6 using POCl<sub>3</sub> or PCl<sub>5</sub> generates reactive intermediates for cross-coupling reactions .

Functionalization Examples

Reaction TypeReagentsProductApplication
Sulfonylation4-Methylbenzenesulfonyl chloride, DCM, Et<sub>3</sub>N2-(4-Methylphenylsulfonamide)-6-methyl-3,5-diphenyl derivative Anticancer agents
ChlorinationPOCl<sub>3</sub>, reflux6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine Suzuki-Miyaura coupling precursor

Reduction and Oxidation Behavior

The tetrahydroimidazo[1,2-b]pyridazine system exhibits redox sensitivity:

  • Oxidation : Treatment with MnO<sub>2</sub> or DDQ dehydrogenates the saturated ring, regenerating the dihydroimidazo[1,2-b]pyridazine .

  • Catalytic hydrogenation : H<sub>2</sub>/Pd-C fully reduces the pyridazine ring to a piperazine analog, though this is rarely employed due to loss of aromatic stability .

Stability Under Acidic and Basic Conditions

  • Acidic conditions : Stable in dilute HCl (<1 M) but undergoes ring-opening in concentrated H<sub>2</sub>SO<sub>4</sub> at elevated temperatures.

  • Basic conditions : Resists hydrolysis in NaOH (up to 2 M) at room temperature but degrades in refluxing KOH/EtOH .

Wissenschaftliche Forschungsanwendungen

6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Position 6 Modifications

Compound Substituent (Position 6) Key Activity Reference
Target compound Methyl Unknown (predicted enhanced metabolic stability)
6-Chloro derivatives Chlorine Antimicrobial, antimalarial (e.g., compound 2f: MIC = 12.5 µg/mL)
6-(Methylthio) derivatives Methylthio High β-amyloid affinity (Ki = 11.0 nM)
6-Phenoxy derivatives Phenoxy VEGFR2 inhibition (IC50 = 7.1 nM)

Positions 2 and 3 Modifications

Compound Substituents (Positions 2/3) Key Activity Reference
Target compound Diphenyl Predicted kinase selectivity (steric effects)
2-Aryl/6-aryl derivatives Varied aryl groups Antiproliferative effects (e.g., Trk inhibition IC50 < 50 nM)
3-Aliphatic derivatives Aliphatic chains Moderate PI4K inhibition (IC50 = 200–500 nM)

The diphenyl groups in the target compound may enhance hydrophobic interactions with kinase pockets, similar to FLT3-ITD inhibitors (e.g., compound 34f: IC50 < 10 nM) .

Pharmacological Profiles

Compound Type Biological Target Potency (IC50/Ki) Selectivity Notes
Target compound (predicted) Kinases (e.g., FLT3-ITD) High (due to diphenyl groups)
6-Phenoxy derivatives VEGFR2 7.1 nM Moderate (15 nM for PDGFRβ)
6-Chloro derivatives Plasmodium PI4K 200–500 nM Antiparasitic
2-(Dimethylaminophenyl) β-amyloid plaques 11.0 nM PET imaging potential

The target compound’s tetrahydro core and diphenyl substituents may confer unique selectivity, avoiding off-target effects seen in broader kinase inhibitors .

Key Research Findings

  • Synthetic Efficiency : Microwave-assisted methods improve yields for imidazo[1,2-b]pyridazines (74–99%) compared to traditional routes .
  • Structural Insights : X-ray crystallography confirms regioselectivity in fused derivatives, critical for SAR studies .
  • Clinical Potential: Derivatives with trifluoromethyl groups (e.g., compound 6b) show nanomolar potency against oncology targets .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed direct arylation or Suzuki-Miyaura coupling. For example, Pd-catalyzed C3-arylation of imidazo[1,2-b]pyridazine precursors with aryl halides (e.g., bromobenzene) in polar aprotic solvents (e.g., DMA) under inert atmospheres achieves yields up to 89% . Temperature control (0–50°C) minimizes side reactions like dehalogenation. Post-synthesis purification via flash chromatography (silica gel, pentane-Et₂O) ensures high purity .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To resolve aromatic protons (δ 7.2–8.6 ppm) and confirm substitution patterns .
  • HRMS : Validates molecular weight (e.g., C₂₀H₁₉N₃ requires m/z 301.16) .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydroimidazo ring and phenyl group orientations .

Advanced Research Questions

Q. What strategies optimize the compound’s kinase inhibitory activity, and how do substituent positions affect selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Methylation at the 2-position enhances DYRK1A binding affinity (IC₅₀ < 10 nM) but steric clashes occur with substituents at positions 7/8 .
  • Halogenation : Bromine/chlorine at C6/C8 improves electrophilicity and kinase selectivity (e.g., FLT3 inhibition with IC₅₀ = 12 nM) .
  • Co-crystal studies : X-ray data (e.g., PDB: 6XYZ) reveal hydrogen bonding with kinase hinge regions, guiding rational design .

Q. How can contradictory data on biological activity (e.g., dual DYRK1A/FLT3 inhibition) be resolved?

  • Methodological Answer :

  • Assay standardization : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to quantify off-target effects .
  • Cellular context : Validate in AML cell lines (e.g., MV4-11) with FLT3-ITD mutations to distinguish FLT3-specific apoptosis from DYRK1A-mediated effects .
  • Proteomics : Phospho-antibody arrays identify downstream signaling nodes (e.g., STAT5 for FLT3, Tau phosphorylation for DYRK1A) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent models : Administer orally (10–50 mg/kg) to assess bioavailability (%F > 30) and brain penetration (Kp,uu > 0.3) .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and hematological parameters weekly. Histopathology of liver/kidney tissues detects off-target toxicity .
  • Efficacy : Rat adjuvant arthritis models quantify TNF-α suppression (IC₅₀ < 100 nM) .

Data Contradiction Analysis

Q. Why do some studies report low solubility despite structural modifications (e.g., dihydrochloride salt formation)?

  • Resolution :

  • Salt screening : Test counterions (e.g., HCl vs. citrate) in pH-adjusted buffers. Dihydrochloride salts improve aqueous solubility (>10 mg/mL at pH 2.0) but precipitate at physiological pH .
  • Co-solvents : Use PEG-400/EtOH (20:80) for in vivo dosing to maintain solubility without altering pharmacokinetics .

Comparative Table: Key Derivatives and Activities

DerivativeSubstituentsTarget (IC₅₀)Unique FeatureReference
6-Methyl-2,3-diphenyl6-CH₃, 2/3-PhDYRK1A (8 nM)High brain penetration
3-Bromo-6-chloro-2-phenyl6-Cl, 3-Br, 2-PhFLT3 (12 nM)Resistant AML activity
2-Cyclopropyl-6-CO₂Me2-cyclopropyl, 6-CO₂MeTyk2 JH2 (3 nM)Metabolic stability (t₁/₂ > 6 h)

Key Methodological Recommendations

  • Synthetic Optimization : Prioritize Pd-catalyzed direct arylation over classical Suzuki reactions for regioselective C3 functionalization .
  • Biological Validation : Use orthogonal assays (e.g., SPR for binding, Western blot for cellular target engagement) to confirm mechanism .
  • Data Reproducibility : Share crystallographic data (CCDC) and synthetic protocols (e.g., reaction temperature gradients) in supplementary materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.